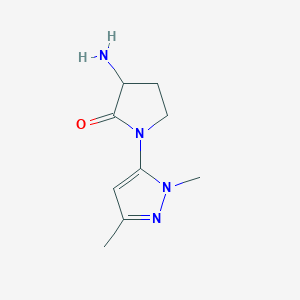
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
概要
説明
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound with the molecular weight of 194.24 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H14N4O/c1-6-5-8 (12 (2)11-6)13-4-3-7 (10)9 (13)14/h5,7H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .科学的研究の応用
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in medicinal chemistry and biotechnology. It has been used as a building block for the synthesis of various compounds, and has been studied for its ability to inhibit enzymes, modulate cell signaling pathways, and interact with biomolecules. This compound has been used as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids, and has been studied for its potential to treat cancer and other diseases. Additionally, this compound has been used to modulate the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation, and has been studied for its potential to treat inflammatory diseases such as asthma and arthritis.
作用機序
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its ability to inhibit enzymes, modulate cell signaling pathways, and interact with biomolecules. In the case of DHFR, this compound binds to the enzyme and inhibits its activity by blocking its active site. In the case of PDE4, this compound binds to the enzyme and modulates its activity by blocking its catalytic site. Additionally, this compound has been shown to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate biochemical and physiological processes. In the case of DHFR, this compound has been shown to inhibit the enzyme, which can lead to the depletion of nucleic acids and the inhibition of cellular processes. In the case of PDE4, this compound has been shown to modulate the enzyme's activity, which can lead to the inhibition of inflammation. Additionally, this compound has been studied for its potential to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
実験室実験の利点と制限
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a high yield using a variety of methods. Additionally, this compound has been studied for its ability to interact with biomolecules, and can be used to modulate biochemical and physiological processes. However, this compound also has several limitations for use in laboratory experiments. It is a relatively unstable compound, and can degrade over time. Additionally, this compound has been studied for its potential to interact with biomolecules, and can be toxic to cells if used at high concentrations.
将来の方向性
The potential applications of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one are vast, and there are many possible future directions for research. One potential direction is to further study the mechanism of action of this compound, and to identify new targets for its inhibition or modulation. Another potential direction is to study the effects of this compound on gene expression and protein function, and to explore its potential to modulate cellular processes. Additionally, this compound could be further studied for its potential to interact with biomolecules, and to identify new uses for its modulation of biochemical and physiological processes. Finally, this compound could be further studied for its potential to be used in the synthesis of new compounds, and to explore its potential to be used as a building block for the synthesis of therapeutic agents.
Safety and Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
特性
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




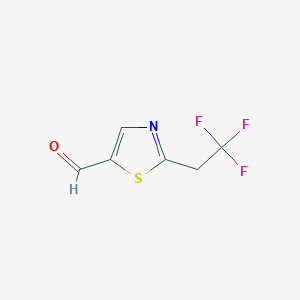
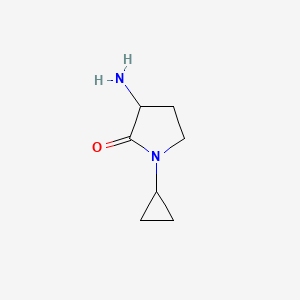
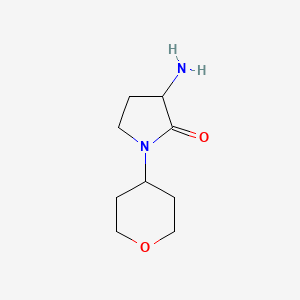

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
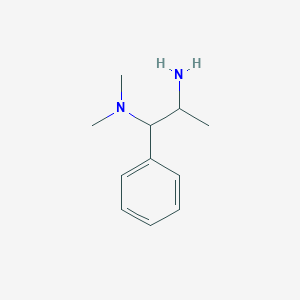

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
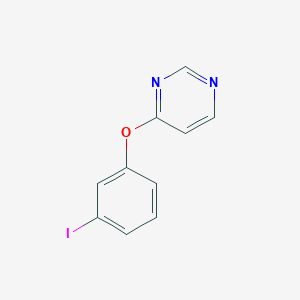
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)

